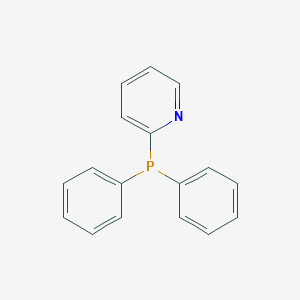

2-Pyridyldiphenylphosphine

Description

Properties

IUPAC Name |

diphenyl(pyridin-2-yl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14NP/c1-3-9-15(10-4-1)19(16-11-5-2-6-12-16)17-13-7-8-14-18-17/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVABQOITNJTVNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14NP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00347462 | |

| Record name | Diphenyl-2-pyridylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00347462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

10 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26660677 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

37943-90-1 | |

| Record name | 2-(Diphenylphosphino)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37943-90-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diphenyl-2-pyridylphosphine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037943901 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphenyl-2-pyridylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00347462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diphenyl-2-pyridylphosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPHENYL-2-PYRIDYLPHOSPHINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4K685YSU7Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Pyridyldiphenylphosphine (CAS: 37943-90-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of 2-Pyridyldiphenylphosphine, a versatile phosphine ligand crucial in modern synthetic chemistry.

Core Properties

This compound, also known as 2-(Diphenylphosphino)pyridine, is a white to off-white crystalline solid. Its fundamental physicochemical properties are summarized in the table below, providing a quick reference for experimental design and safety considerations.

| Property | Value | Reference(s) |

| CAS Number | 37943-90-1 | [1] |

| Molecular Formula | C₁₇H₁₄NP | [2] |

| Molecular Weight | 263.27 g/mol | [1] |

| Melting Point | 82-84 °C (decomposes) | [3] |

| Boiling Point | 163 °C at 0.05 Torr | [2] |

| Solubility | 10 µg/mL (in aqueous solution at pH 7.4) | [1] |

| Appearance | White to off-white crystalline powder | [4] |

Synthesis and Spectroscopic Characterization

Experimental Protocol: Synthesis of this compound

A general and effective procedure for the synthesis of this compound involves the coupling of an aryl halide with diphenylphosphine.

Materials:

-

2-Iodopyridine

-

Diphenylphosphine

-

Potassium acetate (KOAc)

-

N,N-Dimethylacetamide (DMAc)

-

Palladium catalyst (e.g., MCM-41-3N-Pd(0))

-

Argon (Ar) gas

-

Dichloromethane (CH₂Cl₂)

-

Silica gel for column chromatography

Procedure:

-

To an oven-dried 20 mL Schlenk tube, add the palladium catalyst (e.g., 21 mg, 0.01 mmol of MCM-41-3N-Pd(0)), potassium acetate (1.5 mmol), and 2-iodopyridine (1.0 mmol, if solid).

-

Evacuate the Schlenk tube and backfill with argon. Repeat this process three times to ensure an inert atmosphere.

-

If 2-iodopyridine is a liquid, add it (1.0 mmol) via syringe under a counterflow of argon.

-

Add diphenylphosphine (1.2 mmol) and N,N-dimethylacetamide (1 mL) to the reaction mixture via syringe.

-

Stir the reaction mixture at 130 °C for 3 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with dichloromethane (20 mL) and filter to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to yield the final product, this compound.

Spectroscopic Data

The identity and purity of this compound can be confirmed by various spectroscopic techniques.

| Spectroscopic Data | Key Features |

| ¹H NMR | Multiplets in the aromatic region (approximately 7.19–8.69 ppm). A characteristic doublet for the α-proton of the pyridine ring can be observed. |

| ¹³C NMR | Resonances corresponding to the carbon atoms of the phenyl and pyridyl rings. |

| IR (KBr pellet) | Characteristic peaks at approximately 1626 cm⁻¹, 1434 cm⁻¹, 751 cm⁻¹, and 698 cm⁻¹. |

| Mass Spectrometry (GC-MS) | Molecular ion peak (M⁺) at m/z = 263.[1] |

Core Applications in Catalysis

This compound is a highly effective ligand in various palladium-catalyzed cross-coupling reactions, most notably in the alkoxycarbonylation of terminal alkynes.[2] Its unique structure, featuring both a soft phosphine donor and a hard nitrogen donor, allows it to act as a hemilabile ligand, facilitating key steps in the catalytic cycle.

Experimental Protocol: Palladium-Catalyzed Alkoxycarbonylation of Aryl Halides (General Procedure)

Materials:

-

Aryl halide (e.g., Iodobenzene)

-

Alcohol (e.g., Ethanol)

-

Palladium catalyst precursor (e.g., Pd(OAc)₂)

-

This compound ligand

-

Base (e.g., Triethylamine)

-

Carbon monoxide (CO) gas

-

Solvent (e.g., Ethanol)

Procedure:

-

In a suitable pressure reactor, combine the palladium precursor, this compound, the aryl halide, and the alcohol as the solvent and nucleophile.

-

Add the base to the reaction mixture.

-

Pressurize the reactor with carbon monoxide to the desired pressure (e.g., 6 bar).

-

Heat the reaction mixture to the specified temperature (e.g., 100 °C) and stir for the required duration (e.g., 1-3 hours).

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the CO gas in a fume hood.

-

The product can be isolated and purified using standard techniques such as extraction and column chromatography.

Mechanistic Insights and Visualizations

The following diagrams, generated using the DOT language, illustrate key processes involving this compound.

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Catalytic Cycle of Palladium-Catalyzed Alkoxycarbonylation of an Alkyne

References

An In-depth Technical Guide to 2-Pyridyldiphenylphosphine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Pyridyldiphenylphosphine, a versatile organophosphorus compound, stands as a cornerstone ligand in modern coordination chemistry and catalysis. Its unique architecture, featuring a phosphorus atom linked to two phenyl groups and a pyridyl ring, allows it to function as a highly effective ligand capable of coordinating to metal centers in either a monodentate or a bidentate fashion. This dual-coordination capability is pivotal in a myriad of transition metal-catalyzed reactions, offering enhanced stability, reactivity, and selectivity. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and application, and an exploration of its role in catalysis, making it an essential resource for professionals in chemical synthesis and drug development.

Core Physical and Chemical Properties

This compound is typically a white to off-white or yellowish crystalline solid under standard conditions. It is soluble in organic solvents like toluene. A summary of its key physical properties is presented below.

Table 1: Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₇H₁₄NP | [1][2] |

| Molecular Weight | 263.27 g/mol | [1] |

| Appearance | White to off-white or yellow/orange crystalline solid | [3] |

| Melting Point | 82-84 °C | [1] |

| Boiling Point | 163 °C @ 0.05 Torr | [4] |

| Solubility | Soluble in toluene | [4] |

Spectroscopic Data

The structural attributes of this compound have been extensively characterized using various spectroscopic techniques. The following table summarizes key spectral data.

Table 2: Spectroscopic Data for this compound

| Technique | Solvent | Characteristic Peaks / Chemical Shifts (δ) | Reference(s) |

| ³¹P NMR | CDCl₃ | ~ -3.20 ppm (singlet) | [2] |

| ¹H NMR | CDCl₃ | Multiplets in the range of δ 7.05–8.79 ppm, corresponding to the phenyl and pyridyl protons. The α-proton of the pyridine ring is typically found at the downfield end of this range. | [2][3] |

| ¹³C NMR | CDCl₃ | Signals appear in the aromatic region (δ ~120-160 ppm). Key signals include those for the phenyl carbons and the distinct carbons of the pyridyl ring. | [2] |

| FT-IR | KBr pellet | Strong absorptions in the regions of 1626-1639 cm⁻¹, 1580 cm⁻¹, 1434-1440 cm⁻¹, and 698-751 cm⁻¹ are characteristic of the phenyl and pyridyl ring vibrations. | [3] |

Chemical Reactivity and Applications

The chemical behavior of this compound is dominated by the Lewis basicity of its phosphorus and nitrogen atoms. This allows it to act as a versatile ligand for a wide range of transition metals.

Coordination Chemistry

This compound can coordinate to a metal center (M) in two primary modes:

-

Monodentate Coordination: It can bind to a metal center solely through its phosphorus atom.

-

Bidentate (Chelating) Coordination: It can form a stable five-membered chelate ring by coordinating through both the phosphorus and the pyridyl nitrogen atoms.

The ability to switch between these coordination modes, a property known as hemilability, is crucial for its function in many catalytic cycles, where the dissociation of the nitrogen atom can open up a coordination site for substrate binding.

Figure 1: Coordination modes of this compound.

Role in Catalysis

This compound is an integral ligand in numerous palladium-catalyzed reactions. Its electronic and steric properties can be tuned to influence the rate and selectivity of catalytic transformations.[4] It has found significant use in:

-

Suzuki-Miyaura Cross-Coupling: Facilitates the formation of carbon-carbon bonds between aryl halides and boronic acids, a cornerstone reaction in the synthesis of pharmaceuticals and complex organic molecules.[5]

-

Carbonylation Reactions: The ligand is crucial in the palladium-catalyzed carbonylation of alkynes, an important process for producing polymers and other fine chemicals.[4]

-

Other Cross-Coupling Reactions: It is also employed in Stannylation, Mitsunobu reactions, and hydration reactions.[1]

The pyridine nitrogen can act as a proton relay, which is a key feature in certain catalytic cycles, such as the carbonylation of alkynes, where proton transfer steps are essential.[4]

Experimental Protocols

Synthesis of this compound

The most common laboratory synthesis involves the reaction of a lithiated pyridine derivative with chlorodiphenylphosphine.[4]

Figure 2: Synthetic workflow for this compound.

Detailed Protocol:

-

Apparatus Setup: A dry, two-necked flask is flushed with an inert gas (e.g., argon or nitrogen) and fitted with a magnetic stirrer and an addition funnel.

-

Lithiation: The flask is charged with 2-bromopyridine dissolved in anhydrous tetrahydrofuran (THF). The solution is cooled to -78 °C using a dry ice/acetone bath.

-

A solution of n-butyllithium (n-BuLi) in hexanes is added dropwise to the cooled solution over 30 minutes. The formation of a milky white suspension indicates the generation of 2-lithiopyridine. The mixture is stirred at -78 °C for an additional 2 hours.

-

Phosphine Coupling: Chlorodiphenylphosphine, dissolved in anhydrous THF, is added dropwise to the suspension at -78 °C.

-

Reaction Quench and Workup: The reaction is stirred for 30 minutes at -78 °C and then quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

The mixture is allowed to warm to room temperature. The organic layer is separated, and the aqueous layer is extracted multiple times with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by flash column chromatography on silica gel.

Application in a Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a general procedure for the palladium-catalyzed cross-coupling of an aryl bromide with an arylboronic acid using this compound as a ligand.

Figure 3: Simplified Suzuki-Miyaura catalytic cycle.

Detailed Protocol (Example: Synthesis of 4-methoxybiphenyl):

-

Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%), this compound (2-4 mol%), 4-bromoanisole (1.0 equiv), phenylboronic acid (1.2-1.5 equiv), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv).

-

Solvent Addition: Add a suitable solvent or solvent mixture (e.g., dioxane/water or toluene). The reaction mixture is typically degassed by bubbling with an inert gas for 10-15 minutes.

-

Heating: The sealed vessel is heated to the desired temperature (typically 80-110 °C) and stirred overnight.

-

Monitoring and Workup: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent.

-

Purification: The combined organic layers are dried, concentrated, and the resulting crude product is purified by column chromatography to yield the desired biaryl product.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses. It is classified with the following GHS hazard statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Store in a cool, dry, well-ventilated area away from incompatible substances.

Conclusion

This compound is a powerful and versatile ligand whose unique electronic and structural properties have cemented its importance in synthetic chemistry. Its ability to act as both a monodentate and bidentate chelating ligand makes it highly valuable in a range of palladium-catalyzed cross-coupling reactions essential for the pharmaceutical and materials science industries. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, is crucial for researchers aiming to leverage its full potential in developing novel and efficient synthetic methodologies.

References

- 1. spectrabase.com [spectrabase.com]

- 2. From Mono- to Polynuclear 2-(Diphenylphosphino)pyridine-Based Cu(I) and Ag(I) Complexes: Synthesis, Structural Characterization, and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ias.ac.in [ias.ac.in]

- 4. rsc.org [rsc.org]

- 5. From Spectra to Structure: AI-Powered 31P NMR Interpretation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Pyridyldiphenylphosphine

This technical guide provides a comprehensive overview of 2-Pyridyldiphenylphosphine, a significant organophosphorus compound utilized extensively by researchers, scientists, and professionals in drug development. It details the compound's core properties, synthesis, and applications, with a focus on its role in catalysis and pharmaceutical research.

Core Properties and Data

This compound, also known as 2-(Diphenylphosphino)pyridine, is a white crystalline solid at room temperature.[1] It is a versatile ligand in organometallic chemistry, capable of coordinating to metal centers in both a monodentate and a bidentate fashion.[1] This flexibility is crucial for its application in various catalytic processes.

The fundamental quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₁₇H₁₄NP |

| Molecular Weight | 263.27 g/mol [2][3][] |

| CAS Number | 37943-90-1[1][2][3][][5] |

| Appearance | White crystalline solid[1] |

| Melting Point | 82-87 °C[1][3][6] |

| Boiling Point | 163 °C[1] |

| IUPAC Name | diphenyl(pyridin-2-yl)phosphane[2][] |

| Synonyms | 2-(Diphenylphosphino)pyridine, Diphenyl-2-pyridylphosphine, Diphenyl(2-pyridinyl)phosphine[2][][5] |

Synthesis and Experimental Protocols

The synthesis of this compound is most commonly achieved through the reaction of 2-lithiopyridine with chlorodiphenylphosphine.[1] An alternative synthetic route involves the reaction of 2-iodopyridine with diphenylphosphine.[7]

Detailed Experimental Protocol for Synthesis from 2-Lithiopyridine and Chlorodiphenylphosphine:

This protocol is based on the commonly cited synthetic route.[1]

Materials:

-

2-Bromopyridine

-

n-Butyllithium (n-BuLi) in hexanes

-

Chlorodiphenylphosphine (Ph₂PCl)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Anhydrous workup reagents (e.g., saturated aqueous ammonium chloride, distilled water, brine)

-

Anhydrous sodium sulfate or magnesium sulfate for drying

-

Solvents for purification (e.g., hexanes, ethyl acetate)

Procedure:

-

Preparation of 2-Lithiopyridine: A solution of 2-bromopyridine in anhydrous diethyl ether or THF is cooled to a low temperature (typically -78 °C) under an inert atmosphere (e.g., argon or nitrogen). To this solution, an equimolar amount of n-butyllithium in hexanes is added dropwise, maintaining the low temperature. The reaction mixture is stirred for a designated period to ensure complete formation of 2-lithiopyridine.

-

Reaction with Chlorodiphenylphosphine: Still at low temperature, a solution of chlorodiphenylphosphine in the same anhydrous solvent is added dropwise to the freshly prepared 2-lithiopyridine solution. The reaction is highly exothermic and requires careful temperature control.

-

Quenching and Workup: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and is then quenched by the careful addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with distilled water and brine.

-

Drying and Purification: The organic phase is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified, typically by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent, to yield pure this compound as a white solid.

References

- 1. Diphenyl-2-pyridylphosphine - Wikipedia [en.wikipedia.org]

- 2. This compound | C17H14NP | CID 621893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 97%, solid | Sigma-Aldrich [sigmaaldrich.com]

- 5. Diphenyl-2-pyridylphosphine, 97% | Fisher Scientific [fishersci.ca]

- 6. Diphenyl-2-pyridylphosphine | 37943-90-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. Diphenyl-2-pyridylphosphine synthesis - chemicalbook [chemicalbook.com]

Spectroscopic Profile of 2-Pyridyldiphenylphosphine: A Technical Guide

Authored for researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for 2-pyridyldiphenylphosphine. This guide includes detailed experimental protocols and presents all quantitative data in clearly structured tables for ease of reference and comparison.

This compound is a versatile organophosphorus compound widely utilized as a ligand in coordination chemistry and catalysis. Its unique structure, featuring two phenyl rings and a pyridine moiety attached to a phosphorus atom, imparts specific electronic and steric properties that are crucial for its function in various chemical transformations. A thorough understanding of its spectroscopic characteristics is fundamental for its application and for the characterization of its derivatives and complexes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound in solution. The following sections detail the ¹H, ¹³C, and ³¹P NMR spectral data, which provide insights into the electronic environment of the different nuclei within the molecule.

Data Presentation

The NMR spectroscopic data for this compound, typically recorded in deuterated chloroform (CDCl₃), are summarized below.

Table 1: ¹H NMR Spectroscopic Data of this compound in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.68 - 8.69 | d | 1H | α-proton of pyridine ring |

| 7.89 - 7.93 | t | 2H | Aromatic protons |

| 7.19 - 7.56 | m | 11H | Aromatic protons |

Note: The integration and multiplicity of the aromatic protons can vary due to overlapping signals.

Table 2: ¹³C NMR Spectroscopic Data of this compound in CDCl₃

A definitive, publicly available peak list with assignments for the ¹³C NMR spectrum of free this compound is not readily found in the searched literature. However, a reference to a publication containing this data is available.[1]

Table 3: ³¹P NMR Spectroscopic Data of this compound in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity |

| -10.57 | s |

| -12.35 | s |

| 26.17 | s |

Note: The chemical shift of the ³¹P nucleus can be sensitive to the solvent and the presence of any coordinating species.

Experimental Protocol: NMR Spectroscopy

The following provides a general yet detailed methodology for acquiring high-quality NMR spectra of this compound.

Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in approximately 0.5-0.7 mL of deuterated chloroform (CDCl₃). The solution is then transferred to a standard 5 mm NMR tube.

Instrumentation and Data Acquisition: NMR spectra are typically recorded on a Bruker-AMX-400 (400 MHz for ¹H) or a Bruker-ACF-300 (300 MHz for ¹H) spectrometer.[2]

-

¹H NMR: Spectra are acquired at room temperature. Chemical shifts are reported in parts per million (ppm) and are referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

-

¹³C NMR: Proton-decoupled ¹³C NMR spectra are recorded. Chemical shifts are referenced to the solvent peak of CDCl₃ (δ 77.16 ppm).

-

³¹P NMR: Proton-decoupled ³¹P NMR spectra are acquired. Chemical shifts are reported relative to an external standard of 85% H₃PO₄ (δ 0.0 ppm).[2]

All manipulations of air-sensitive materials should be carried out under an inert atmosphere using standard Schlenk and glovebox techniques. Solvents should be dried and distilled under nitrogen prior to use.[3]

Infrared (IR) Spectroscopy

Infrared spectroscopy provides valuable information about the vibrational modes of the functional groups present in this compound.

Data Presentation

The characteristic infrared absorption bands for this compound, typically recorded as a KBr pellet, are presented in the table below.

Table 4: FT-IR Spectroscopic Data of this compound (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 1633 | s | C=C stretching (pyridine) |

| 1573 | s | C=C stretching (pyridine) |

| 1447 | s | P-Ph stretching |

| 751 | s | C-H out-of-plane bending |

| 698 | s | C-H out-of-plane bending |

| 532 | s | Ring deformation |

s = strong[2]

Experimental Protocol: IR Spectroscopy

The following protocol outlines the standard procedure for obtaining an FT-IR spectrum of this compound using the KBr pellet method.

Sample Preparation: A small amount of this compound (1-2 mg) is finely ground with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Instrumentation and Data Acquisition: The FT-IR spectrum is recorded using a Perkin-Elmer model 983 spectrophotometer or a similar instrument.[2] The spectrum is typically collected over the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum to eliminate interference from atmospheric water and carbon dioxide, as well as any impurities in the KBr.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: Workflow for Spectroscopic Analysis.

References

An In-Depth Technical Guide to the Crystal Structure of 2-Pyridyldiphenylphosphine Complexes

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Pyridyldiphenylphosphine (PPh2Py) is a versatile ligand in coordination chemistry, capable of binding to metal centers in various modes, primarily as a monodentate P-donor or a bidentate P,N-chelating agent.[1] This flexibility, coupled with the distinct electronic properties of the phosphorus and nitrogen donor atoms, makes its metal complexes subjects of significant interest in catalysis, materials science, and medicinal chemistry. Understanding the precise three-dimensional arrangement of atoms within these complexes through single-crystal X-ray diffraction is paramount for elucidating structure-activity relationships and designing novel compounds with tailored properties. This guide provides a comprehensive overview of the crystal structures of this compound complexes, detailing their synthesis, crystallographic parameters, and the experimental protocols for their characterization.

Coordination Behavior of this compound

The coordination of this compound to a metal center can occur in several ways, influencing the geometry and reactivity of the resulting complex. The most common coordination modes are:

-

Monodentate P-coordination: The ligand binds to the metal center solely through the phosphorus atom. This is common when the metal center is sterically hindered or has a strong preference for soft phosphine donors.

-

Bidentate P,N-chelation: The ligand forms a stable chelate ring by coordinating to the metal center through both the phosphorus and the pyridyl nitrogen atoms. This mode is favored by many transition metals and leads to more rigid and often more stable complexes.

-

Bridging Coordination: In polynuclear complexes, the ligand can bridge two metal centers, with the phosphorus and nitrogen atoms coordinating to different metals.

The preferred coordination mode is influenced by factors such as the nature of the metal ion, its oxidation state, the presence of other ligands, and the reaction conditions.

Crystallographic Data of Representative Complexes

The following tables summarize key crystallographic data for a selection of this compound complexes, providing a basis for comparison of their solid-state structures.

| Complex | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref. |

| [AuCl(PPh2Py)] | C17H14AuClNP | Orthorhombic | Pnma | 11.774(3) | 12.617(3) | 11.114(6) | 90 | 90 | 90 | [2] |

| [Ag2Cl2(PPh2Py)3] | C51H42Ag2Cl2N3P3 | Monoclinic | P21/c | 14.599(3) | 18.388(5) | 21.134(4) | 90 | 125.12(1) | 90 | [2] |

| Complex | Selected Bond Lengths (Å) | Selected Bond Angles (°) | Coordination Geometry | Ref. |

| [AuCl(PPh2Py)] | Au–P = 2.234(4), Au–Cl = 2.286(4) | P–Au–Cl = 180 (implied) | Linear | [2] |

| [Ag2Cl2(PPh2Py)3] | Ag–P = 2.432(3) - 2.452(3), Ag–Cl = 2.601(9) - 2.701(4) | - | Distorted Tetrahedral | [2] |

Experimental Protocols

Synthesis of this compound Complexes

A general procedure for the synthesis of metal halide complexes of this compound is outlined below. All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using Schlenk techniques, and solvents should be dried and degassed prior to use.[3]

Materials:

-

This compound (PPh2Py)

-

Metal halide salt (e.g., CuI, AgCl, PdCl2)

-

Anhydrous solvent (e.g., acetonitrile, dichloromethane, tetrahydrofuran)

Procedure:

-

In a Schlenk flask, dissolve the appropriate metal halide salt in the chosen anhydrous solvent.

-

In a separate Schlenk flask, dissolve this compound in the same solvent.

-

Slowly add the ligand solution to the metal salt solution with constant stirring. The molar ratio of ligand to metal will vary depending on the desired complex.

-

Stir the reaction mixture at room temperature or with gentle heating for a specified period (typically several hours to overnight).

-

The product may precipitate out of solution. If so, it can be collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

-

If the product remains in solution, the solvent can be partially removed under reduced pressure, and a non-coordinating, less polar solvent (e.g., diethyl ether or pentane) can be added to induce precipitation or crystallization.

-

Single crystals suitable for X-ray diffraction can often be obtained by slow evaporation of the solvent from the reaction mixture or by vapor diffusion of a non-solvent into a solution of the complex.

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure of a this compound complex involves the following general steps.

1. Crystal Selection and Mounting:

-

A single crystal of suitable size and quality is selected under a microscope.

-

The crystal is mounted on a goniometer head, typically using a cryoprotectant oil and flash-cooled in a stream of cold nitrogen gas to minimize radiation damage during data collection.

2. Data Collection:

-

The mounted crystal is placed on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).

-

A series of diffraction images are collected as the crystal is rotated through a range of angles.[4] The instrument software controls the data collection strategy, including exposure time and rotation angles.

3. Data Reduction:

-

The raw diffraction images are processed to integrate the intensities of the individual reflections and apply corrections for factors such as Lorentz and polarization effects.

-

The unit cell parameters and space group are determined from the positions of the diffraction spots.

4. Structure Solution:

-

The initial positions of the atoms in the crystal structure are determined using methods such as Patterson or direct methods, or dual-space recycling. This provides an initial model of the molecule.

5. Structure Refinement:

-

The initial atomic model is refined against the experimental diffraction data using a least-squares minimization procedure. In this iterative process, the atomic coordinates, and thermal displacement parameters are adjusted to improve the agreement between the calculated and observed structure factors.

-

Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

6. Validation and Analysis:

-

The final refined structure is validated using various crystallographic metrics to ensure its quality and accuracy.

-

The geometric parameters of the molecule, including bond lengths, bond angles, and torsion angles, are analyzed to understand the details of the molecular structure and intermolecular interactions. The final structure is often deposited in a crystallographic database.

Conclusion

The crystal structures of this compound complexes reveal a rich and varied coordination chemistry. The ability of the ligand to adopt different coordination modes allows for the synthesis of a wide range of complexes with diverse geometries and potential applications. The detailed structural information obtained from single-crystal X-ray diffraction is indispensable for understanding the fundamental properties of these compounds and for the rational design of new materials and catalysts. The experimental protocols outlined in this guide provide a foundation for the synthesis and structural characterization of novel this compound complexes, paving the way for further advancements in this exciting field of research.

References

- 1. Diphenyl-2-pyridylphosphine - Wikipedia [en.wikipedia.org]

- 2. Crystal and molecular structures of two complexes of diphenyl(2-pyridyl)phosphine (L): [AuClL] and [Ag2Cl2L3] - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. From Mono- to Polynuclear 2-(Diphenylphosphino)pyridine-Based Cu(I) and Ag(I) Complexes: Synthesis, Structural Characterization, and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]

The Ambidentate Charm of Monodentate Pyridylphosphines: A Technical Guide to Their Coordination Chemistry

For Researchers, Scientists, and Drug Development Professionals

Monodentate pyridylphosphine ligands have emerged as a versatile class of molecules in coordination chemistry, offering a unique combination of a soft phosphorus donor and a harder nitrogen donor within a single, compact framework. This dual electronic nature allows for a rich and varied coordination behavior, leading to the formation of complexes with novel structural motifs and significant applications in catalysis and materials science. This in-depth technical guide provides a comprehensive overview of the synthesis, coordination chemistry, and practical applications of these fascinating ligands, with a focus on quantitative data, detailed experimental protocols, and visual representations of key concepts.

I. Synthesis of Monodentate Pyridylphosphine Ligands

The synthesis of monodentate pyridylphosphines, primarily 2-, 3-, and 4-pyridyldiphenylphosphine (2-PPh2Py, 3-PPh2Py, and 4-PPh2Py), can be achieved through several established synthetic routes. The choice of method often depends on the desired isomer and the available starting materials.

A. Grignard Reagent Method

A common and effective method involves the reaction of a pyridyl Grignard reagent with a chlorophosphine. For instance, tris(2-pyridyl)phosphine has been synthesized in good yields using this approach.[1]

Experimental Protocol: Synthesis of Tris(2-pyridyl)phosphine via Grignard Reagent

-

Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are activated. A solution of 2-bromopyridine in anhydrous tetrahydrofuran (THF) is then added dropwise to the magnesium turnings. The reaction is initiated, and the mixture is refluxed until the magnesium is consumed, yielding the 2-pyridylmagnesium bromide Grignard reagent.

-

Reaction with Phosphorus Trichloride: The freshly prepared Grignard reagent is cooled in an ice bath. A solution of phosphorus trichloride (PCl3) in anhydrous THF is added dropwise with vigorous stirring.

-

Work-up and Isolation: After the addition is complete, the reaction mixture is stirred at room temperature for several hours. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane or diethyl ether). The combined organic extracts are dried over an anhydrous salt (e.g., MgSO4 or Na2SO4), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization to afford pure tris(2-pyridyl)phosphine.

B. Lithiation Method

An alternative route, particularly for preparing 3- and 4-pyridylphosphines, utilizes butyllithium to generate a pyridyllithium intermediate from the corresponding bromopyridine. This is then reacted with a chlorophosphine.[1]

II. Coordination Chemistry: A Tale of Two Donors

The defining feature of monodentate pyridylphosphines is their ability to coordinate to metal centers in various modes, dictated by the electronic and steric properties of the metal, the ligand itself, and the reaction conditions.

A. Monodentate P-Coordination

The soft phosphorus atom is the preferred donor for soft, low-valent transition metals such as Pd(0), Pt(0), and Rh(I). In these cases, the ligand behaves as a simple monodentate phosphine.

B. Monodentate N-Coordination

While less common, coordination solely through the harder nitrogen atom can occur, particularly with harder metal ions.

C. P,N-Bridging Coordination

The ambidentate nature of pyridylphosphines allows them to bridge two metal centers, with the phosphorus atom coordinating to one metal and the nitrogen atom to another. This bridging mode can lead to the formation of dimeric, polymeric, or cluster complexes.[2]

D. P,N-Chelation (in specific contexts)

Although this guide focuses on monodentate ligands, it is important to note that pyridylphosphines can act as chelating ligands, especially the 2-pyridyl isomer, where the phosphorus and nitrogen atoms can form a stable five-membered ring with a metal center. This mode is more prevalent in bidentate pyridylphosphine ligands but can be induced in certain monodentate systems under specific conditions.[3]

Caption: Coordination modes of monodentate pyridylphosphine ligands.

III. Characterization of Metal Complexes

A combination of spectroscopic and analytical techniques is crucial for the unambiguous characterization of pyridylphosphine-metal complexes.

A. ³¹P NMR Spectroscopy

³¹P NMR spectroscopy is a powerful tool for probing the coordination of the phosphorus atom.[4] A significant downfield shift in the ³¹P NMR signal upon coordination to a metal center is typically observed. The magnitude of this shift provides information about the nature of the metal-phosphorus bond.

B. Infrared (IR) Spectroscopy

IR spectroscopy is useful for observing changes in the vibrational frequencies of the pyridine ring upon coordination of the nitrogen atom.[5] A shift in the C=N stretching frequency can indicate N-coordination.

C. X-ray Crystallography

Single-crystal X-ray crystallography provides definitive structural information, including bond lengths, bond angles, and the overall geometry of the complex.[6][7] This technique is invaluable for determining the precise coordination mode of the ligand.

Table 1: Selected ³¹P NMR Chemical Shifts of Coordinated Pyridylphosphine Ligands

| Complex | Metal Center | Chemical Shift (δ, ppm) | Reference |

| Free 2-PPh2Py | - | -2.7 | [5] |

| [PdCl2(2-PPh2Py)2] | Pd(II) | 42.5 | [5] |

| [PtCl2(2-PPh2Py)2] | Pt(II) | 16.8 (¹J(Pt-P) = 3630 Hz) | [5] |

| [CuCl(PyrPhos)3] | Cu(I) | -3.20 | [2] |

| [AgCl(PyrPhos)3] | Ag(I) | 3.31 | [2] |

Table 2: Selected Bond Lengths in Transition Metal-Pyridylphosphine Complexes

| Complex | Bond | Bond Length (Å) | Reference |

| [RuCl2(NO)L]* | Ru-P | 2.368(1) - 2.378(1) | [8] |

| Ru-N(pyridyl) | 2.152(4) | [8] | |

| [Cu(CHpz3)(PPh3)]+ | Cu-P | 2.220(1) | [9] |

| Cu-N | 2.080(1) - 2.113(1) | [9] |

*L = [(2-py)2PC2H4POO(2-py)2]⁻

IV. Experimental Protocols for Complex Synthesis

The synthesis of metal complexes with monodentate pyridylphosphine ligands generally involves the reaction of a metal precursor with the ligand in a suitable solvent.

Experimental Protocol: General Synthesis of [CuX(PyrPhos)₃] (X = Cl, Br) Complexes [2]

-

Reaction Setup: In a Schlenk flask under an argon atmosphere, 2-(diphenylphosphino)pyridine (PyrPhos) (3.00 equivalents) and the corresponding copper(I) halide (CuX) (1.00 equivalent) are suspended in dichloromethane.

-

Reaction: The reaction mixture is degassed with argon for 5 minutes and then stirred for 24 hours at 25 °C.

-

Isolation: The volume of the resulting clear, yellow solution is reduced under reduced pressure. The concentrated solution is added dropwise to a large volume of n-pentane to precipitate the product.

-

Purification: The precipitate is collected by filtration, washed with n-pentane, and dried in vacuo to yield the pure complex.

Caption: General workflow for the synthesis of metal-pyridylphosphine complexes.

V. Applications in Homogeneous Catalysis

The unique properties of monodentate pyridylphosphine ligands have led to their successful application in various catalytic transformations.

A. Palladium-Catalyzed Cross-Coupling Reactions

Palladium complexes of monodentate phosphine ligands are effective catalysts for Suzuki-Miyaura C-C coupling reactions.[10] The steric and electronic properties of the pyridylphosphine ligand can be tuned to optimize catalytic activity and selectivity.

B. Carbonylation of Alkynes

Palladium catalysts incorporating 2-pyridylphosphine ligands have shown high efficiency in the methoxycarbonylation of propyne to produce methyl methacrylate.[1] The pyridyl nitrogen is believed to play a crucial role in the catalytic cycle, possibly by acting as a proton shuttle.

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

VI. Conclusion

Monodentate pyridylphosphine ligands represent a powerful class of building blocks in modern coordination chemistry. Their ambidentate nature allows for diverse coordination modes, leading to the formation of structurally intriguing and catalytically active metal complexes. The ability to systematically tune their steric and electronic properties through synthetic modification opens up vast possibilities for the rational design of new catalysts for a wide range of organic transformations and the development of novel materials with interesting photophysical properties. Further exploration of their coordination chemistry is poised to uncover even more exciting applications in fields ranging from drug development to materials science.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Metal-phosphine complex - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. [PDF] Role of X-Ray Crystallography in Structural Studies of Pyridyl-Ruthenium Complexes | Semantic Scholar [semanticscholar.org]

- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 8. A novel coordination mode for a pyridylphosphine ligand. X-ray structures of [RuCl<sub>2</sub>(NO)L] (<b>I</b>) and [Ru… [ouci.dntb.gov.ua]

- 9. Single-Crystal X-ray Structure Determination of Tris(pyrazol-1-yl)methane Triphenylphosphine Copper(I) Tetrafluoroborate, Hirshfeld Surface Analysis and DFT Calculations | MDPI [mdpi.com]

- 10. researchgate.net [researchgate.net]

Bidentate vs. Monodentate Coordination of 2-Pyridyldiphenylphosphine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Pyridyldiphenylphosphine (PPh2Py) stands as a versatile ligand in coordination chemistry, capable of adopting distinct coordination modes that significantly influence the properties and reactivity of the resulting metal complexes. This technical guide provides an in-depth exploration of the factors governing the bidentate (P,N-chelation) versus monodentate (P- or N-coordination) binding of PPh2Py to metal centers. A comprehensive summary of quantitative structural and spectroscopic data is presented, alongside detailed experimental protocols for the synthesis and characterization of these complexes. This document aims to serve as a valuable resource for researchers in inorganic chemistry, catalysis, and drug development by elucidating the nuanced coordination behavior of this important ligand.

Introduction

This compound, also known as 2-(diphenylphosphino)pyridine, is a prominent member of the family of hemilabile ligands. Its structure uniquely combines a "soft" phosphorus donor and a "hard" nitrogen donor within a single molecule. This dual-donor capability allows it to coordinate to a metal center in several ways: as a monodentate ligand through the phosphorus atom, as a monodentate ligand through the nitrogen atom (less common), as a bidentate chelating ligand engaging both phosphorus and nitrogen, or as a bridging ligand connecting two or more metal centers.

The coordination mode adopted by PPh2Py is not arbitrary; it is dictated by a delicate interplay of electronic and steric factors associated with the metal center, the co-ligands present in the coordination sphere, the counter-ion, and the reaction conditions. Understanding and controlling this coordination behavior is paramount for the rational design of catalysts with specific activities and selectivities, functional materials with desired photophysical properties, and metal-based therapeutic agents. This guide will systematically dissect these controlling factors and provide the practical information necessary for the synthesis and analysis of PPh2Py complexes.

Factors Influencing Coordination Mode

The preference for a bidentate or monodentate coordination of this compound is a subject of considerable interest as it dictates the geometry and reactivity of the resulting metal complex. The primary factors at play are:

-

Nature of the Metal Ion: "Soft" metal ions, such as Pd(II), Pt(II), and Au(I), have a higher affinity for the "soft" phosphorus donor of PPh2Py. In many instances, initial coordination occurs through the phosphorus atom. Subsequent chelation involving the nitrogen atom is then dependent on other factors. "Harder" metal ions may show a greater affinity for the nitrogen donor, although P-coordination is generally favored.

-

Steric Hindrance: The steric bulk of other ligands on the metal center can prevent the pyridyl nitrogen from coordinating, thus favoring a monodentate P-bound mode. Conversely, in a sterically unencumbered environment, the formation of a stable five-membered chelate ring is often favored.

-

Chelate Effect: The formation of a five-membered ring upon bidentate coordination is thermodynamically favorable due to the chelate effect, which leads to an increase in entropy. This inherent stability often drives the system towards P,N-chelation.[1]

-

Counter-ions and Solvent: The coordinating ability of the counter-ion or solvent molecules can influence the coordination mode. A strongly coordinating anion or solvent molecule can compete for a coordination site on the metal, potentially displacing the pyridyl nitrogen and favoring a monodentate arrangement. For instance, the transformation of trans-[Pd(κ¹-PPh2Py)₂Cl₂] to [Pd(κ²-PPh2Py)(κ¹-PPh2Py)Cl]Cl can be induced by the addition of methanol to a dichloromethane solution.[2]

-

Protonation: The pyridyl nitrogen can be protonated by the addition of acid. This protonated form, [PPh2PyH]⁺, can only act as a monodentate P-donor ligand.[2]

The interplay of these factors can be visualized through the following logical diagram:

Quantitative Data Presentation

The coordination mode of PPh2Py can be unambiguously determined through single-crystal X-ray diffraction and inferred from spectroscopic data, particularly ³¹P NMR. The following tables summarize key quantitative data from the literature.

Table 1: Selected Bond Lengths and Angles from X-ray Crystallography

| Complex | Coordination Mode | M-P (Å) | M-N (Å) | P-M-N (°) | Reference |

| cis-[PtCl(PPh2Py-P,N){PPh2Py-P}]Cl | Bidentate & Monodentate | 2.23-2.25 | 2.12 | ~80 | [1][3] |

| trans-[Pd(κ¹-PPh2PyH)₂Cl₂][MeSO₃]₂ | Monodentate (P) | 2.33 | - | - | [2] |

| [Pd(κ²-PPh2Py)(κ¹-PPh2Py)Cl][BF₄] | Bidentate & Monodentate | 2.26 (κ²), 2.34 (κ¹) | 2.14 | 81.4 | [2] |

| [AuCl(PPh2Py-P)] | Monodentate (P) | 2.22 | - | - | [3] |

| [Ag₄I₄(PPh2Py)₄] | Bridging | 2.41-2.45 | 2.48-2.55 | - | [4] |

Table 2: Representative ³¹P{¹H} NMR Chemical Shifts

| Complex | Coordination Mode | Solvent | δ (ppm) | Reference |

| Free PPh2Py | - | CDCl₃ | -3.2 | - |

| trans-[Pd(κ¹-PPh2Py)₂Cl₂] | Monodentate (P) | CDCl₃ | 31.5 | [2] |

| [Pd(κ²-PPh2Py)(κ¹-PPh2Py)Cl]Cl | Bidentate & Monodentate | CD₂Cl₂ | 43.1 (d), 33.5 (d) | [2] |

| [Pd(κ²-PPh2Py)₂][BF₄]₂ | Bidentate | CD₂Cl₂ | 52.0 | [2] |

| [AgCl(PPh2Py)₃] | Monodentate (P) | DMSO-d₆ | 9.88 | [4] |

| [CuCl(PPh2Py)₃] | Monodentate (P) | CDCl₃ | -0.48 | [5] |

Note: The coordination of the phosphorus atom to a metal center typically results in a significant downfield shift of the ³¹P NMR signal compared to the free ligand.

Experimental Protocols

The following protocols are generalized from procedures reported in the literature and should be adapted based on the specific metal precursor and desired complex. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques.

General Synthesis of a Monodentate P-Coordinated Complex: [AuCl(PPh2Py-P)]

This protocol is adapted from procedures for the synthesis of gold(I) phosphine complexes.[3]

Materials:

-

Gold(I) chloride precursor (e.g., [AuCl(SMe₂)])

-

This compound (PPh2Py)

-

Dichloromethane (DCM), dried and degassed

-

Diethyl ether or pentane, dried and degassed

Procedure:

-

In a Schlenk flask, dissolve the gold(I) precursor (1 equivalent) in dry DCM.

-

In a separate flask, dissolve this compound (1 equivalent) in dry DCM.

-

Slowly add the PPh2Py solution to the stirred solution of the gold precursor at room temperature.

-

Stir the reaction mixture for 2-4 hours at room temperature. The progress of the reaction can be monitored by ³¹P NMR.

-

Reduce the volume of the solvent in vacuo.

-

Precipitate the product by adding an excess of a non-coordinating solvent like diethyl ether or pentane.

-

Isolate the solid product by filtration, wash with the precipitating solvent, and dry under vacuum.

General Synthesis of a Bidentate (P,N-Chelated) Complex: [Pd(κ²-PPh2Py)₂][BF₄]₂

This protocol is based on the synthesis of cationic palladium(II) complexes with PPh2Py.[2]

Materials:

-

Palladium(II) precursor (e.g., [PdCl₂(MeCN)₂])

-

This compound (PPh2Py)

-

Silver tetrafluoroborate (AgBF₄)

-

Dichloromethane (DCM) or acetonitrile, dried and degassed

-

Diethyl ether, dried and degassed

Procedure:

-

In a Schlenk flask protected from light, suspend the palladium(II) precursor (1 equivalent) in dry DCM.

-

Add a solution of PPh2Py (2 equivalents) in DCM to the suspension. Stir for 1 hour at room temperature.

-

In a separate flask, dissolve silver tetrafluoroborate (2 equivalents) in a minimal amount of dry acetonitrile or DCM.

-

Add the AgBF₄ solution dropwise to the palladium-phosphine mixture. A white precipitate of AgCl will form immediately.

-

Stir the reaction mixture for 12-24 hours at room temperature, protected from light.

-

Filter the mixture through Celite to remove the AgCl precipitate.

-

Concentrate the filtrate under reduced pressure.

-

Add diethyl ether to precipitate the desired product.

-

Collect the solid by filtration, wash with diethyl ether, and dry in vacuo.

Characterization Techniques

The definitive assignment of the coordination mode of PPh2Py relies on a combination of analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

³¹P{¹H} NMR: This is the most direct spectroscopic method for probing the coordination of the phosphorus atom. A significant downfield shift (Δδ) of the phosphorus resonance upon coordination is indicative of P-M bond formation. In complexes containing both monodentate and bidentate PPh2Py ligands, two distinct signals (often doublets due to P-P coupling) will be observed.[2]

-

¹H NMR: Coordination of the pyridyl nitrogen can be inferred from the downfield shift of the proton in the 6-position of the pyridine ring.

-

-

X-ray Crystallography: This technique provides unambiguous proof of the coordination mode by determining the precise atomic positions and bond lengths/angles in the solid state.[6] It is the gold standard for structural elucidation.

-

Infrared (IR) Spectroscopy: The vibrational frequencies of the pyridine ring can be sensitive to coordination. An increase in the frequency of the pyridine ring stretching vibrations upon N-coordination is often observed.

-

Mass Spectrometry: Provides information on the mass-to-charge ratio of the complex, helping to confirm its composition.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. The co-ordination chemistry of 2-(diphenylphosphinoamino)pyridine [ ] - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. From Mono- to Polynuclear 2-(Diphenylphosphino)pyridine-Based Cu(I) and Ag(I) Complexes: Synthesis, Structural Characterization, and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

Theoretical studies on 2-pyridyldiphenylphosphine metal complexes.

An In-Depth Technical Guide to Theoretical Studies on 2-Pyridyldiphenylphosphine Metal Complexes

Introduction

2-(Diphenylphosphino)pyridine, commonly abbreviated as PPh2Py or dppy, is a prominent member of the class of hemilabile ligands, featuring two distinct donor sites: a soft phosphorus atom and a hard nitrogen atom. This electronic disparity allows PPh2Py to exhibit versatile coordination behavior, acting as a monodentate, chelating, or bridging ligand.[1][2] The resulting metal complexes are of significant interest in fields ranging from homogeneous catalysis to materials science and drug development.[3][4]

Theoretical studies, predominantly employing Density Functional Theory (DFT), have become indispensable for elucidating the intricate details of the structure, bonding, and reactivity of these complexes.[5][6] Computational modeling provides insights into geometric parameters, electronic structures, reaction mechanisms, and spectroscopic properties that can be challenging to probe experimentally. This guide offers a technical overview of the theoretical and experimental approaches used to study PPh2Py metal complexes, presenting key quantitative data, established protocols, and visualized reaction pathways for researchers, scientists, and drug development professionals.

Bonding and Coordination Modes

The PPh2Py ligand coordinates to a metal center (M) primarily through the lone pair of electrons on the phosphorus atom (a σ-donor interaction). The pyridine nitrogen can also coordinate, leading to a stable five-membered chelate ring.[1] The bonding is further influenced by π-acceptor capabilities, where the phosphorus atom can accept electron density from filled metal d-orbitals into its P-C σ* anti-bonding orbitals.

The versatile coordination behavior of PPh2Py is a key feature:

-

Monodentate (κ¹-P): The ligand binds solely through the phosphorus atom. The pyridyl nitrogen remains available for further reaction or interaction.

-

Bidentate Chelate (κ²-P,N): Both phosphorus and nitrogen atoms bind to the same metal center, forming a stable chelate. This is a common and often preferred coordination mode.[1]

-

Bridging (μ-P,N): The phosphorus and nitrogen atoms bind to two different metal centers, linking them together to form di- or polynuclear structures.[2]

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis and crystal structures of heterobimetallic 2-(diphenylphosphino)-pyridine complexes containing an Fe→M (M = CuI, AgI or HgII) donor–acceptor bond and a mononuclear iron(II) complex bearing a pair of planar strained four-membered chelate rings - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. From Mono- to Polynuclear 2-(Diphenylphosphino)pyridine-Based Cu(I) and Ag(I) Complexes: Synthesis, Structural Characterization, and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electronic and Steric Effects of the 2-Pyridyldiphenylphosphine Ligand

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the electronic and steric properties of the 2-pyridyldiphenylphosphine (PPh₂(2-py)) ligand. Through a detailed examination of its synthesis, coordination chemistry, and catalytic applications, this document aims to serve as a valuable resource for researchers in organometallic chemistry, catalysis, and drug development.

Introduction

This compound is a versatile P,N-type ligand that uniquely combines the σ-donating and π-accepting properties of a phosphine with the coordinating ability of a pyridyl nitrogen. This ambidentate nature allows it to coordinate to metal centers in a monodentate fashion through either the phosphorus or nitrogen atom, or as a bidentate chelating or bridging ligand.[1] The interplay of its electronic and steric characteristics significantly influences the properties and reactivity of its metal complexes, making it a subject of considerable interest in catalysis. This ligand has demonstrated notable efficacy in various palladium-catalyzed reactions, including carbonylation and Suzuki-Miyaura cross-coupling reactions.[1]

Synthesis of this compound

The most common and efficient synthesis of this compound involves the reaction of a 2-halopyridine with a diphenylphosphine source. A detailed protocol is provided below.

Experimental Protocol: Synthesis from 2-Iodopyridine and Diphenylphosphine

Materials:

-

2-Iodopyridine

-

Diphenylphosphine

-

Potassium acetate (KOAc)

-

N,N-Dimethylacetamide (DMAc)

-

MCM-41-3N-Pd(0) catalyst (or other suitable Pd(0) source)

-

Dichloromethane (CH₂Cl₂)

-

Silica gel for column chromatography

-

Argon gas

-

Schlenk tube and standard Schlenk line equipment

Procedure:

-

An oven-dried 20 mL Schlenk tube is charged with the MCM-41-3N-Pd(0) catalyst (0.01 mmol) and potassium acetate (1.5 mmol).

-

If 2-iodopyridine is a solid, it is added at this stage (1.0 mmol).

-

The Schlenk tube is evacuated and backfilled with argon three times to ensure an inert atmosphere.

-

If 2-iodopyridine is a liquid, it is added via syringe (1.0 mmol), followed by the addition of diphenylphosphine (1.2 mmol) and DMAc (1 mL) under a positive pressure of argon.

-

The reaction mixture is stirred and heated to 130 °C for 3 hours.

-

After cooling to room temperature, the mixture is diluted with dichloromethane (20 mL) and filtered to remove the catalyst.

-

The filtrate is concentrated under reduced pressure.

-

The resulting residue is purified by flash column chromatography on silica gel to yield this compound.

Electronic and Steric Properties

The catalytic performance of metal complexes is intricately linked to the electronic and steric properties of the ancillary ligands. For this compound, these parameters have been a subject of study to rationalize its behavior in catalysis.

Electronic Effects: Tolman Electronic Parameter (TEP)

The Tolman Electronic Parameter (TEP) is a widely accepted measure of the net electron-donating ability of a phosphine ligand. It is determined experimentally by measuring the A₁ C-O stretching frequency of the corresponding [Ni(CO)₃(L)] complex. A lower TEP value indicates a more electron-donating ligand.

Steric Effects: Ligand Cone Angle

The steric bulk of a phosphine ligand is quantified by its cone angle (θ), which is the apex angle of a cone that encompasses the van der Waals radii of the ligand's substituents at a defined metal-phosphorus distance. A larger cone angle signifies greater steric hindrance around the metal center.

For the free this compound ligand, the effective cone angle has been calculated to be 154° . This value places it in the category of moderately bulky phosphines, similar in size to triphenylphosphine (145°). This steric profile is significant as it influences the coordination number and geometry of the resulting metal complexes, which in turn affects catalytic activity and selectivity.

Table 1: Summary of Electronic and Steric Parameters for this compound and Related Ligands

| Ligand | Parameter | Value | Method |

| PPh₂(2-py) | Cone Angle (θ) | 154° | Calculated |

| PPh₂(CH=CH₂) | TEP (νCO) | 2069.3 cm⁻¹ | DFT Calculated |

| PPh₃ | Cone Angle (θ) | 145° | Experimental |

| PPh₃ | TEP (νCO) | 2068.9 cm⁻¹ | Experimental |

Spectroscopic and Crystallographic Characterization

The structural and electronic properties of this compound and its metal complexes are elucidated through various analytical techniques.

NMR Spectroscopy

NMR spectroscopy is a fundamental tool for the characterization of this compound and its complexes. The chemical shifts in ¹H, ¹³C, and ³¹P NMR spectra provide valuable information about the ligand's coordination mode and the electronic environment of the metal center.

Table 2: NMR Spectroscopic Data for Free this compound

| Nucleus | Solvent | Chemical Shift (δ, ppm) |

| ¹H | CDCl₃ | 8.68 (d, 1H, α-pyridyl), 7.89 (t, 2H), 7.19-7.56 (m, 11H) |

| ¹³C | CDCl₃ | 162.4 (d, JPC = 16.5 Hz, Cipso-py), 150.2 (d, JPC = 21.0 Hz, Cα-py), 136.8 (d, JPC = 4.5 Hz, Cγ-py), 134.0 (d, JPC = 20.5 Hz, Cortho-Ph), 129.2 (s, Cpara-Ph), 128.6 (d, JPC = 7.0 Hz, Cmeta-Ph), 124.5 (s, Cβ-py) |

| ³¹P | CDCl₃ | -3.5 |

Note: Data compiled from various sources. Exact chemical shifts may vary depending on experimental conditions.

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive structural information, including bond lengths, bond angles, and coordination geometries of metal complexes. For palladium complexes of this compound, crystallographic studies have confirmed its ability to act as both a monodentate and a bidentate ligand.

Experimental Protocol: Single-Crystal X-ray Diffraction of a Palladium(II) Complex

-

Crystal Growth: Suitable single crystals are typically grown by slow evaporation of a solvent from a concentrated solution of the purified complex, or by vapor diffusion of a non-solvent into a solution of the complex.

-

Data Collection: A selected crystal is mounted on a goniometer and cooled to a low temperature (e.g., 100 K) to minimize thermal motion. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and detector.

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F².

Table 3: Selected Crystallographic Data for a Representative Palladium(II)-PPh₂(2-py) Complex

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.123(2) |

| b (Å) | 18.456(4) |

| c (Å) | 12.345(3) |

| β (°) | 98.76(5) |

| Pd-P (Å) | 2.250(1) |

| Pd-N (Å) | 2.150(3) |

| P-Pd-N (°) | 85.5(1) |

Note: Data are for a representative [PdCl₂(PPh₂(2-py))] complex and may vary for different complexes.

Cyclic Voltammetry

Cyclic voltammetry (CV) is an electrochemical technique used to probe the redox properties of metal complexes. The redox potentials provide insight into the electronic effects of the ligand on the metal center.

Experimental Protocol: Cyclic Voltammetry of a Palladium-PPh₂(2-py) Complex

-

Sample Preparation: A solution of the palladium complex (typically 1-2 mM) is prepared in a suitable solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, [Bu₄N][PF₆]).

-

Electrochemical Cell Setup: A three-electrode system is employed, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or saturated calomel electrode), and a counter electrode (e.g., platinum wire).

-

Data Acquisition: The potential of the working electrode is scanned linearly with time, and the resulting current is measured. The scan is reversed at a set potential, and the scan is repeated for several cycles. The data is plotted as current versus potential.

For palladium(II) complexes of this compound, irreversible reduction waves are often observed at negative potentials (e.g., around -2.40 V vs. Fc⁺/Fc), indicating that the reduction is followed by a chemical reaction. The exact potential is sensitive to the coordination environment and the nature of other ligands in the complex.

Role in Catalysis

The unique electronic and steric properties of this compound, particularly its hemilabile nature, make it an effective ligand in a variety of palladium-catalyzed reactions.

Palladium-Catalyzed Carbonylation

In palladium-catalyzed carbonylation of alkynes, the this compound ligand plays a crucial role in facilitating the catalytic cycle. The pyridyl nitrogen can act as a proton shuttle and its hemilabile coordination can stabilize key catalytic intermediates.

References

Early Coordination Chemistry of 2-Pyridyldiphenylphosphine: A Technical Overview

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Pyridyldiphenylphosphine [(C₆H₅)₂P(C₅H₄N), often abbreviated as Ph₂Ppy] has emerged as a versatile ligand in organometallic chemistry, valued for its unique combination of a soft phosphine donor and a hard pyridine nitrogen donor. This distinct electronic and structural profile allows for a range of coordination modes, including monodentate P-coordination, N-coordination, and P,N-chelation, making it a valuable component in the design of catalysts and functional materials. This technical guide delves into the foundational, early examples of this compound in organometallic chemistry, with a particular focus on the seminal work that first established its coordination behavior with transition metals.

Foundational Studies: The Work of Uhlig and Maaser (1966)

One of the earliest and most comprehensive investigations into the coordination chemistry of this compound was reported by E. Uhlig and M. Maaser in 1966. Their work, published in Zeitschrift für anorganische und allgemeine Chemie, detailed the synthesis and characterization of complexes with several first-row transition metals, providing the first systematic look at the ligand's behavior.

Experimental Protocols

The synthetic methodologies employed in this early work were foundational and are detailed below.

General Synthesis of Metal Complexes: The complexes were typically prepared by reacting the appropriate metal salt with a stoichiometric amount of this compound in a suitable solvent, most commonly ethanol. The reaction mixtures were often heated to facilitate the reaction, and the resulting complexes were isolated by filtration, washed, and dried.

Synthesis of [NiCl₂(Ph₂Ppy)₂]: A solution of nickel(II) chloride hexahydrate in ethanol was treated with a solution of this compound in ethanol. The mixture was heated, leading to the precipitation of the yellow, crystalline product. The complex was then filtered, washed with ethanol, and dried.

Synthesis of [CoBr₂(Ph₂Ppy)₂]: A similar procedure was followed for the cobalt complex. An ethanolic solution of cobalt(II) bromide was reacted with this compound in ethanol. Upon heating, a blue precipitate of the complex was formed, which was subsequently isolated and purified.

Synthesis of [ZnCl₂(Ph₂Ppy)₂] and [CuBr(Ph₂Ppy)]: Analogous methods were used for the synthesis of the zinc and copper complexes, employing zinc(II) chloride and copper(I) bromide as the respective metal precursors.

Data Presentation: Physicochemical Properties

The characterization of these early complexes relied on techniques available at the time, including elemental analysis, magnetic susceptibility measurements, and infrared spectroscopy. The key quantitative data are summarized in the table below.

| Complex | Formula | Color | Magnetic Moment (μ_eff) [B.M.] |

| Nickel(II) Chloride Complex | [NiCl₂(Ph₂Ppy)₂] | Yellow | Diamagnetic |

| Cobalt(II) Bromide Complex | [CoBr₂(Ph₂Ppy)₂] | Blue | 4.5 |

| Zinc(II) Chloride Complex | [ZnCl₂(Ph₂Ppy)₂] | Colorless | Diamagnetic |

| Copper(I) Bromide Complex | [CuBr(Ph₂Ppy)] | Colorless | Diamagnetic |

Note: The magnetic moment data provided insights into the geometry of the complexes. The diamagnetism of the nickel complex suggested a square-planar geometry, while the magnetic moment of the cobalt complex was indicative of a tetrahedral geometry.

Structural and Bonding Insights from Early Studies

The initial characterization by Uhlig and Maaser provided fundamental insights into the coordination behavior of this compound.

Coordination Modes

The primary mode of coordination observed in these early examples was through the phosphorus atom. The infrared spectra of the complexes showed a shift in the P-C stretching frequencies compared to the free ligand, indicating coordination of the phosphine group. The pyridine nitrogen was generally not involved in coordination in these initial simple halide complexes, which was a significant finding.

The logical relationship for the coordination in these early halide complexes can be represented as follows:

Caption: General synthesis of early this compound-metal halide complexes.

Inferred Geometries

Based on the magnetic properties and spectroscopic data available at the time, the following geometries were proposed for the synthesized complexes:

-

[NiCl₂(Ph₂Ppy)₂]: The diamagnetic nature of this complex strongly suggested a square-planar coordination environment around the nickel(II) center, with the two phosphine ligands and two chloride ions occupying the coordination sites.

-

[CoBr₂(Ph₂Ppy)₂]: The measured magnetic moment of 4.5 Bohr magnetons was consistent with a tetrahedral geometry for the cobalt(II) complex.

-

[ZnCl₂(Ph₂Ppy)₂]: As a d¹⁰ metal ion, the zinc(II) complex was expectedly diamagnetic and presumed to adopt a tetrahedral geometry.

-

[CuBr(Ph₂Ppy)]: This copper(I) complex was also diamagnetic, consistent with its d¹⁰ configuration, and likely adopted a linear or trigonal planar geometry, which is common for two-coordinate copper(I).

The proposed structures can be visualized in the following workflow:

Caption: Inference of molecular geometry from magnetic properties for Ni(II) and Co(II) complexes.

Conclusion

The pioneering work on the coordination chemistry of this compound in the mid-1960s laid the groundwork for the extensive development of this ligand in organometallic chemistry and catalysis. These early studies successfully demonstrated the synthesis of stable complexes with various transition metals and provided the first crucial insights into the ligand's preference for P-coordination in simple halide systems. The experimental protocols and characterization data from this era, though lacking the sophistication of modern techniques, were instrumental in establishing the fundamental principles of bonding and structure for this important class of compounds. This foundation has enabled subsequent generations of chemists to explore and exploit the rich and diverse chemistry of this compound in a multitude of applications.

A Technical Guide to the Reactivity of 2-Pyridyldiphenylphosphine with Transition Metals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the coordination chemistry and reactivity of 2-pyridyldiphenylphosphine (PPh₂Py) with various transition metals. As a versatile ligand, PPh₂Py's unique electronic and steric properties have positioned it as a valuable tool in homogeneous catalysis, particularly in reactions crucial for fine chemical and pharmaceutical synthesis. This document summarizes key structural data, details experimental protocols for the synthesis of important complexes, and illustrates fundamental reaction pathways.

Introduction to this compound